molecular formula C7H11ClN2O4S B15256137 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride

Cat. No.: B15256137
M. Wt: 254.69 g/mol
InChI Key: HAIPQJSXUSQBQG-UHFFFAOYSA-N
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Description

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidation The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation to form oxadiazole N-oxides or reduction to form dihydro-oxadiazoles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired heterocyclic structures.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Oxadiazole N-oxides: Formed by oxidation of the oxadiazole ring.

    Dihydro-oxadiazoles: Formed by reduction of the oxadiazole ring.

Scientific Research Applications

2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Employed in the modification of biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins to form stable sulfonamide linkages.

    Medicine: Investigated for its potential as a pharmacophore in the development of new drugs. The oxadiazole ring is known for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials. The compound’s reactivity makes it useful in the synthesis of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamide, sulfonate ester, and sulfonothioate linkages, respectively. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a furan ring instead of an oxadiazole ring.

    2-(1,2,4-Oxadiazol-5-yl)anilines: Contains an oxadiazole ring but with different substituents.

Uniqueness

The uniqueness of 2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride lies in its combination of the oxadiazole ring and the sulfonyl chloride group. This combination imparts unique reactivity and makes it a versatile building block for the synthesis of a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H11ClN2O4S

Molecular Weight

254.69 g/mol

IUPAC Name

2-(2-oxo-5-propan-2-yl-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O4S/c1-5(2)6-9-10(7(11)14-6)3-4-15(8,12)13/h5H,3-4H2,1-2H3

InChI Key

HAIPQJSXUSQBQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)O1)CCS(=O)(=O)Cl

Origin of Product

United States

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